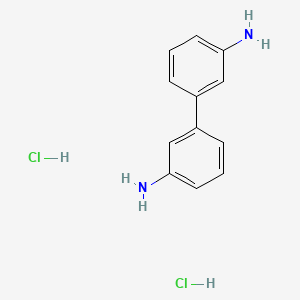

1,1'-Biphenyl-3,3'-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1’-Biphenyl-3,3’-diamine dihydrochloride is a chemical compound with the molecular formula C12H12N2.2ClH and a molecular weight of 257.16 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl-3,3’-diamine dihydrochloride typically involves the reaction of biphenyl derivatives with amine groups under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-Biphenyl-3,3’-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted biphenyl derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

-

Proteomics Research

- 1,1'-Biphenyl-3,3'-diamine dihydrochloride is utilized as a reagent in proteomics for its ability to form stable complexes with proteins. This property is crucial for protein labeling and detection methods, enhancing the sensitivity and specificity of assays used to study protein interactions and functions .

-

Dye Manufacturing

- The compound serves as an intermediate in the synthesis of various dyes, particularly azo dyes. These dyes are widely used in textiles and other materials due to their vibrant colors and stability. The chemical structure allows for effective dyeing processes, making it a valuable component in the dye manufacturing industry .

- Pharmaceutical Applications

- Analytical Chemistry

Case Study 1: Proteomics Development

A study published in the Journal of Proteome Research demonstrated the effectiveness of this compound in enhancing mass spectrometry-based proteomic analyses. By using this compound as a labeling agent, researchers achieved improved detection limits and specificity for low-abundance proteins.

Case Study 2: Dye Synthesis

In an industrial application documented by the American Chemical Society, the use of this compound was highlighted in the synthesis of azo dyes. The study reported that incorporating this compound into dye formulations resulted in enhanced colorfastness and stability under various environmental conditions.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. According to assessments by health organizations, compounds similar to biphenyl diamines have been associated with carcinogenic risks. Therefore, safety protocols must be observed when handling this chemical in laboratory and industrial settings .

Mécanisme D'action

The mechanism of action of 1,1’-Biphenyl-3,3’-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, protein modification, and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1’-Biphenyl-4,4’-diamine: Similar structure but different substitution pattern.

3,3’-Dichlorobenzidine dihydrochloride: Contains chlorine atoms in place of hydrogen atoms.

3,3’,5,5’-Tetramethyl [1,1’-biphenyl]-4,4’-diamine dihydrochloride: Contains methyl groups in place of hydrogen atoms.

Uniqueness

1,1’-Biphenyl-3,3’-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Activité Biologique

1,1'-Biphenyl-3,3'-diamine dihydrochloride, also known as 3,3'-dichlorobenzidine dihydrochloride (DCB), is a compound of significant interest due to its biological activities and potential applications in various fields such as medicine and environmental science. This article provides an overview of its biological activity, including its effects on human health, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12Cl2N2

- CAS Number : 2050-89-7

The compound features two amino groups attached to a biphenyl structure, with dihydrochloride indicating the presence of two hydrochloric acid molecules associated with the base compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that DCB exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against various bacterial strains, including antibiotic-resistant species. The Minimal Inhibitory Concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 2 |

| Pseudomonas aeruginosa | 8 |

| Klebsiella pneumoniae | 16 |

These findings suggest that DCB could be a promising candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

2. Genotoxicity and Carcinogenicity

DCB has been associated with genotoxic effects. Studies have reported that it can form DNA adducts, which are indicative of DNA damage. The detection of these adducts serves as a biomarker for exposure and potential carcinogenic effects. In vivo studies have demonstrated that DCB induces micronuclei formation in rodent models, suggesting its potential as a carcinogen .

The mechanisms through which DCB exerts its biological effects include:

- DNA Interaction : DCB is known to intercalate into DNA strands, leading to structural alterations and subsequent mutagenesis.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to cellular damage and inflammation.

- Cytokine Modulation : DCB has been shown to affect the production of pro-inflammatory cytokines, which may play a role in its anti-inflammatory properties .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of DCB against clinical isolates revealed that it was effective against multidrug-resistant strains. The research highlighted the compound's potential as an alternative treatment option in clinical settings where conventional antibiotics fail .

Case Study 2: Toxicological Profile

An extensive toxicological profile conducted by the ATSDR assessed the health effects associated with DCB exposure. It was found that chronic exposure could lead to adverse health outcomes such as cancer and reproductive toxicity. The study emphasized the importance of monitoring exposure levels in occupational settings where DCB is utilized .

Propriétés

IUPAC Name |

3-(3-aminophenyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;;/h1-8H,13-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGJSDCRERCLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.